(2S,6S)-2,6-diaminoheptanedioic acid
Description
Properties
IUPAC Name |
(2S,6S)-2,6-diaminoheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKMEZVLHJARHF-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313562 | |
| Record name | L,L-Diaminopimelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS], Solid | |
| Record name | Diaminopimelic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13709 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Diaminopimelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14289-34-0, 583-93-7 | |
| Record name | L,L-Diaminopimelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14289-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6S,2S)-Diaminopimelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L,L-Diaminopimelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAMINOPIMELIC ACID, (6S,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3I8AN6S7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diaminopimelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Diaminopimelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Asymmetric Synthesis via Sulfinimine-Mediated Strecker Reaction
Davis and Srirajan pioneered an enantioselective route to LL-DAP using sulfinimine-mediated asymmetric Strecker synthesis . The protocol begins with the condensation of 5-(benzyloxy)pentanal (60) with (S)-(+)-tert-butanesulfinamide (59) under titanium(IV) ethoxide catalysis, forming sulfinimine (61) . Cyanide addition via ethylaluminum cyanoisopropoxide introduces the first stereocenter, yielding nitrile (62) with >98% diastereomeric excess (de). Sequential hydrolysis and protection steps generate methyl ester (64) , which undergoes hydrogenolysis to aldehyde (67) . A second Strecker reaction with sulfinamide (59) establishes the C6 stereocenter, followed by deprotection to afford LL-DAP in 72% overall yield (Scheme 1).
Key advantages:
-
High stereocontrol : Dual sulfinimine auxiliaries ensure >99% enantiomeric excess (ee) at both centers.
-
Modularity : Adaptable for synthesizing meso-DAP and other diastereomers by altering sulfinamide configuration.
Chiral Copper Oxazoline-Catalyzed Condensation
Gao et al. developed a copper-catalyzed asymmetric aldol condensation for LL-DAP derivatives . Reacting methyl glyoxylate (52) with chiral oxazoline-ligated copper complexes induces face-selective addition to aldehyde precursors. Mitsunobu reaction installs the C2 amino group, achieving 94:6 dr in favor of the (2S,6S) configuration. Subsequent hydrogenolysis and hydrolysis yield LL-DAP with 89% ee. This method highlights the efficacy of asymmetric catalysis in constructing vicinal diamino acids.
Stereospecific Reduction of α-Keto Precursors
Sutherland and Vederas employed rhodium-catalyzed asymmetric hydrogenation to reduce α-keto-6-aminopimelic acid derivatives (87) . Using [Rh(COD)(S,S)-Et-DuPHOS]OTf as the catalyst, the reaction achieves 98% ee at C2 while preserving the C6 stereochemistry. The keto precursor is synthesized via Wittig olefination of protected aspartic acid semialdehyde, followed by oxidative hydrolysis. This method provides LL-DAP in 81% yield over five steps, demonstrating the power of transition-metal catalysis in stereoselective synthesis.
Organoborane-Mediated Suzuki Coupling
Collier et al. reported a Suzuki cross-coupling strategy using serine-derived organoborane (90) and bromoalkene (91) . Palladium catalysis facilitates C–C bond formation between the boronated homoalanine equivalent and vinyl bromide, establishing the carbon skeleton. Hydrogenolytic cleavage of the benzyl protecting groups and acidic hydrolysis afford LL-DAP with 95% ee. This approach exemplifies the utility of organometallic reagents in constructing complex amino acid backbones.
Enzymatic Resolution of Racemic Mixtures
Enzymatic methods leverage lipases or acylases to kinetically resolve racemic DAP mixtures. Porcine liver esterase selectively hydrolyzes the (2R,6R)-diethyl ester, leaving the (2S,6S)-diastereomer intact. Subsequent basic hydrolysis yields LL-DAP with 99% ee, though the maximum theoretical yield is limited to 50% . Recent advances using immobilized Candida antarctica lipase B (CAL-B) improve operational stability, enabling multi-cycle resolution processes.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagent | Steps | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|---|
| Sulfinimine Strecker | (S)-t-Bu-sulfinamide | 8 | 72 | >99 | High stereocontrol, modularity |
| Cu-Oxazoline Condensation | Cu(II)-oxazoline | 6 | 68 | 89 | Atom economy, mild conditions |
| Rh-Hydrogenation | [Rh(COD)(Et-DuPHOS)]OTf | 5 | 81 | 98 | Rapid C2 stereoinduction |
| Suzuki Coupling | Pd(PPh3)4 | 7 | 75 | 95 | Scalability, functional group tolerance |
| Enzymatic Resolution | CAL-B lipase | 3 | 45 | 99 | Eco-friendly, no metal catalysts |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal purification. The sulfinimine route is preferred for batch production due to recyclable sulfinamide auxiliaries and high throughput. Recent optimizations replace toxic cyanide reagents with trimethylsilyl cyanide, enhancing safety. Continuous-flow hydrogenation systems improve Rh-catalyzed reductions, reducing catalyst loading to 0.1 mol% while maintaining 96% yield .
Chemical Reactions Analysis
Oxidation Reactions
LL-DAP undergoes oxidation at its amino and carboxyl groups. Key reagents and products include:
- Mechanistic Insight : Oxidation of the ε-amino group by potassium permanganate generates α-keto intermediates, which are precursors for further functionalization . Enzymatic oxidation in bacterial systems often involves metal-dependent oxidases .
Reduction Reactions
Reduction targets the carboxyl groups, yielding derivatives with modified backbone structures:
- Stereochemical Control : Asymmetric hydrogenation using Rh(I) catalysts like [Rh(COD)-(S,S)-Et-DuPHOS]⁺ achieves >95% enantiomeric excess in protected intermediates .
Substitution Reactions
The amino groups participate in nucleophilic substitution, forming diverse derivatives:
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Acylation | Ac₂O/pyridine | N-acetylated LL-DAP | |
| Succinylation | Succinic anhydride | N-succinyl-LL-DAP (biosynthetic intermediate) |
- Biological Relevance : N-succinylation is a critical step in the lysine biosynthesis pathway, mediated by succinyltransferases .
Enzymatic Reactions in Bacterial Pathways
LL-DAP is central to peptidoglycan biosynthesis and lysine production:
- Metal Dependence : DapE activity is metal-specific, with Co²⁺ > Zn²⁺ > Cd²⁺ in catalytic efficiency .
Key Synthetic Routes
| Method | Reagents | Enantiomeric Excess (% ee) | Yield (%) | References |
|---|---|---|---|---|
| Asymmetric Hydrogenation | [Rh(COD)-(S,S)-Et-DuPHOS]⁺ | 95–98% | 85 | |
| Chiral Auxiliary Strategy | Garner aldehyde + L-serine | 94% (dr) | 78 |
Comparative Reactivity with Analogues
Industrial and Pharmacological Relevance
Scientific Research Applications
Biochemical Role
Bacterial Cell Wall Synthesis
- (2S,6S)-2,6-diaminoheptanedioic acid is integral to the synthesis of bacterial peptidoglycan, a critical component of bacterial cell walls. It serves as a precursor for the biosynthesis of lysine and is essential for the structural integrity of many bacteria, including pathogenic strains such as Escherichia coli and Staphylococcus aureus .
Pharmaceutical Applications
Antibiotic Development
- The compound has been investigated for its potential in developing antibiotics targeting bacterial cell wall synthesis. For instance, inhibitors of diaminopimelic acid dehydrogenase have shown promise in treating infections caused by multi-drug resistant bacteria .
Tumor Therapy
- Research indicates that this compound may act as a ligand for enzymes involved in tumor metabolism. Its analogs have been studied for their inhibitory effects on aspartate-dependent enzymes, which could be leveraged in cancer therapy .
Synthetic Chemistry
Synthesis Techniques
- Various synthetic pathways have been developed for producing this compound and its derivatives. Methods include asymmetric hydrogenation and the use of chiral auxiliaries to achieve high enantiomeric purity .
| Synthesis Method | Description | Yield |
|---|---|---|
| Asymmetric Hydrogenation | Utilizes rhodium catalysts for selective production | High |
| Chiral Auxiliary Method | Employs chiral 2-phenylcyclohexyl auxiliaries | Moderate |
Research Insights
Enzyme Mechanism Studies
- The compound is valuable in enzyme mechanism studies due to its role in lysine biosynthesis pathways. Research has focused on understanding how modifications of this amino acid can affect enzymatic activity and interactions .
Analytical Applications
- Stable isotopes of this compound are used as tracers in metabolic studies. These isotopes facilitate the quantification of metabolic processes involving this amino acid in various biological systems .
Case Studies
Case Study 1: Antibiotic Resistance
- A study explored the efficacy of diaminopimelic acid derivatives against antibiotic-resistant strains of Klebsiella pneumoniae. The results demonstrated that specific analogs could inhibit bacterial growth effectively, suggesting potential therapeutic applications .
Case Study 2: Cancer Therapeutics
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-diaminoheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence various biological processes, including protein synthesis and metabolic pathways .
Comparison with Similar Compounds
Key Compounds:
meso-2,6-Diaminopimelic Acid [(2R,6S)-isomer; CAS: 4033-54-9]
DL-2,6-Diaminopimelic Acid [Racemic mixture; CAS: 583-93-7]
Lysine [(2S)-2,6-diaminohexanoic acid; CAS: 56-87-1]
(2S)-2,5-Diaminopentanamide Dihydrochloride [CAS: 71697-89-7]
Table 1: Comparative Analysis of Structural and Functional Properties
Functional and Metabolic Differences
Biological Specificity: (2S,6S)-DAP is exclusive to Gram-negative bacteria (e.g., E. coli), where it anchors Braun’s lipoprotein to peptidoglycan . meso-DAP is prevalent in Gram-positive bacteria (e.g., Bacillus subtilis) and is critical for crosslinking peptidoglycan layers . Lysine shares a similar diamino structure but lacks the heptanedioic backbone, limiting its role to proteinogenic functions .
Biosynthetic Pathways: (2S,6S)-DAP is synthesized via the succinyl-DAP pathway in bacteria, whereas meso-DAP is produced through the acetyl-DAP pathway .
Physicochemical Properties :
- (2S,6S)-DAP and meso-DAP exhibit distinct solubility profiles due to stereochemical effects. The (2S,6S) isomer forms stable zwitterions, enhancing aqueous solubility compared to the meso form .
- Lysine has a lower molecular weight (146.19 g/mol) and a neutral side chain, making it more versatile in protein folding .
Biological Activity
(2S,6S)-2,6-diaminoheptanedioic acid, also known as (6S,2S)-diaminopimelic acid (DAP), is a chiral amino acid derivative with significant biological activity. This compound plays a crucial role in various biochemical pathways, particularly in bacterial cell wall synthesis and potential therapeutic applications.
Role in Bacterial Cell Wall Synthesis
This compound is integral to the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. It acts as a substrate for the enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--2,6-diaminopimelate ligase (murE), which catalyzes the formation of DAP from L-2-amino-6-oxopimelate. This reaction is critical for the incorporation of DAP into the peptidoglycan structure, influencing bacterial growth and survival .
The primary action of this compound involves its interaction with various receptors and enzymes:
- N-Methyl-D-aspartate Receptor (NMDAR) : The compound inhibits NMDAR, leading to downstream effects on neuronal signaling.
- mTORC1 Activation : It activates the mammalian target of rapamycin complex 1 (mTORC1), which is involved in cellular growth and metabolism.
- Neuroplasticity : The compound promotes mechanisms related to neuronal plasticity, enhancing synaptic formation and excitability in brain regions associated with mood regulation.
Synthesis and Derivatives
The synthesis of this compound has been explored extensively. Various synthetic routes have been developed to produce this compound and its analogs:
- Asymmetric Strecker Synthesis : This method employs sulfinimine intermediates to achieve enantioselectivity in producing DAP derivatives .
- Diels-Alder Reactions : Utilization of cyclic hydrazodicarboxylic acids has been reported for synthesizing DAP through oxidative processes .
- Chiral Catalysis : Recent advancements include using chiral copper catalysts for efficient synthesis with high isomer ratios .
Pharmacological Applications
The biological activity of this compound extends into pharmacology:
- Potential Antibacterial Agent : Due to its role in bacterial cell wall biosynthesis, inhibitors targeting DAP pathways are being investigated as selective antibacterial agents .
- Tumor Therapy : Studies suggest that DAP analogs may act as ligands for aspartate-dependent enzymes relevant in cancer treatment .
Research Findings and Case Studies
Several studies highlight the significance of this compound in various biological contexts:
- Inhibition Studies : Research indicates that certain DAP analogs act as reversible inhibitors of DAP dehydrogenase with Ki values demonstrating competitive and noncompetitive inhibition .
- Metabolic Pathways : The compound has been identified as part of the human exposome but is not naturally occurring; its presence is linked to exposure from environmental or occupational sources .
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Bacterial Cell Wall Synthesis | Substrate for murE enzyme; critical for peptidoglycan structure |
| NMDAR Inhibition | Modulates neurotransmitter signaling pathways |
| mTORC1 Activation | Influences cellular growth and metabolism |
| Neuroplasticity Enhancement | Promotes synaptic formation and excitability |
| Antibacterial Potential | Target for developing selective antibacterial agents |
| Tumor Therapeutics | Potential ligands for enzymes involved in cancer therapy |
Q & A
Q. What is the structural role of (2S,6S)-2,6-diaminoheptanedioic acid (DAP) in bacterial cell walls?
DAP is a critical component of peptidoglycan in Gram-negative bacteria, where it cross-links adjacent polysaccharide chains via covalent bonds to stabilize the cell wall. Its ε-amino group forms peptide bonds with the D-alanine residue of neighboring tetrapeptides, contributing to structural integrity . This cross-linking mechanism is a target for lysozymes and β-lactam antibiotics. Researchers should validate bacterial strains for DAP presence using LC-MS/MS or NMR .
Q. How should researchers handle solubility challenges for DAP in aqueous solutions?
DAP has limited solubility in water (10.42 mg/mL at 25°C) . For higher concentrations, dissolve the compound in warm, sterile water (40–50°C) with vortexing. If precipitation occurs, adjust pH to 7.0–7.5 using dilute NaOH. For organic solvent compatibility, test solubility in DMSO or methanol, though DAP is insoluble in DMSO . Always centrifuge solutions at 10,000 × g for 5 min to remove undissolved particles.
Q. What analytical methods are recommended for DAP identification and quantification?
- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Monitor transitions m/z 191.1 → 146.0 (quantifier) and 191.1 → 128.0 (qualifier) .
- NMR : ¹H NMR (D₂O, 600 MHz) shows characteristic peaks at δ 3.35 (C2 and C6 α-protons) and δ 1.70–2.10 (methylene protons) .
- TLC : Silica gel plates with n-butanol:acetic acid:water (4:1:1) yield an Rf of 0.42 .
Advanced Research Questions
Q. How do stereoisomers of DAP affect experimental outcomes in peptidoglycan studies?
The (2S,6S) configuration (L,L-DAP) is biologically active in Gram-negative bacteria, while the (2R,6S) meso-DAP isomer is found in some Firmicutes. Using incorrect stereoisomers may lead to false negatives in cell wall synthesis assays. To avoid this:
Q. How can researchers reconcile discrepancies in reported DAP solubility and stability data?
Discrepancies arise from variations in purity (95–98% ), hydration state (anhydrous vs. monohydrate), and storage conditions. Best practices:
Q. What considerations are critical for extrapolating DAP dosing between animal models?
Use the body surface area (BSA) normalization method with species-specific Km coefficients:
| Species | Mouse | Rat | Dog |
|---|---|---|---|
| Km coefficient | 3 | 6 | 20 |
Example: A mouse dose of 20 mg/kg converts to a rat dose via:
Validate efficacy using bacterial load assays (CFU counts) in target tissues.
Q. How can DAP be detected in complex biological matrices like fecal or urine samples?
- Sample prep : Dilute samples 1:10 in PBS, centrifuge at 15,000 × g for 10 min, and filter (0.22 µm). Use solid-phase extraction (SPE) with a mixed-mode cation-exchange cartridge for enrichment .
- Interference mitigation : Spike deuterated DAP (DAP-d₄) as an internal standard to correct for matrix effects in LC-MS .
Data Contradiction Analysis
Q. Why do some studies report DAP toxicity while others classify it as non-hazardous?
Toxicity data conflicts stem from differences in purity (e.g., residual solvents in commercial batches) and model systems. For safety:
Q. How should researchers address variability in reported melting points (e.g., 300°C vs. 285°C)?
The melting point of DAP depends on hydration state and heating rate. For accurate measurement:
- Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen.
- Anhydrous DAP melts at 300°C (dec.), while monohydrate forms decompose at 285°C .
Methodological Optimization
Q. What strategies improve DAP detection sensitivity in low-abundance samples?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
